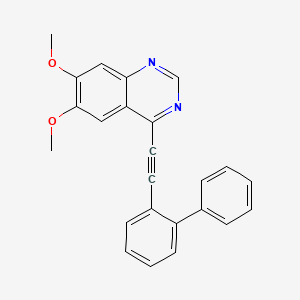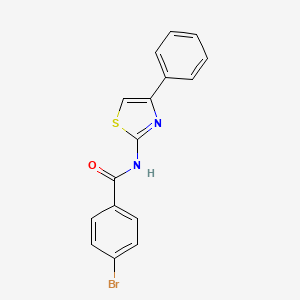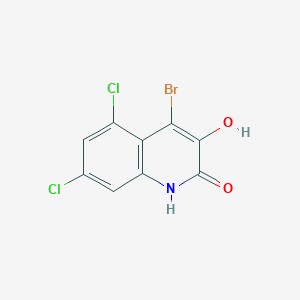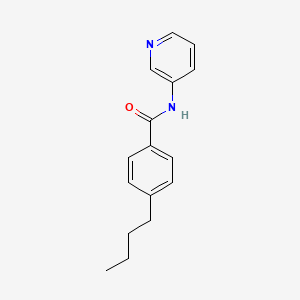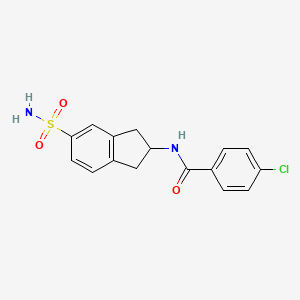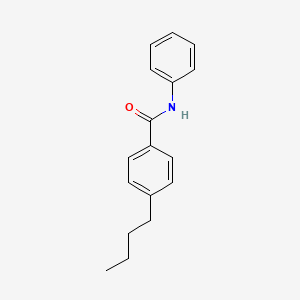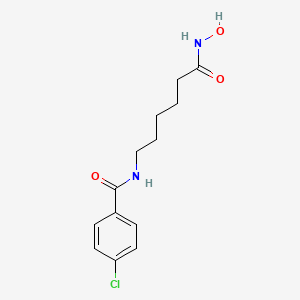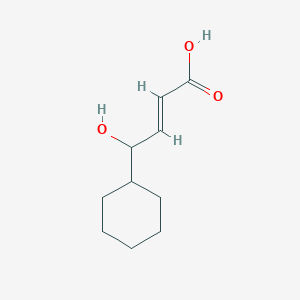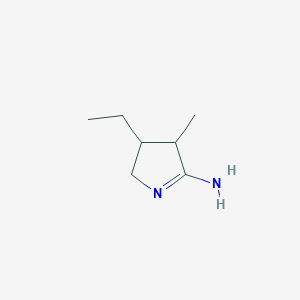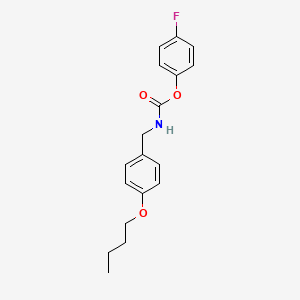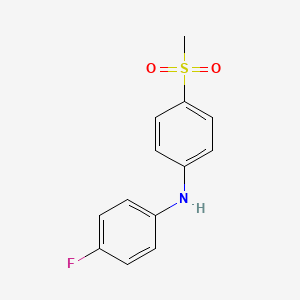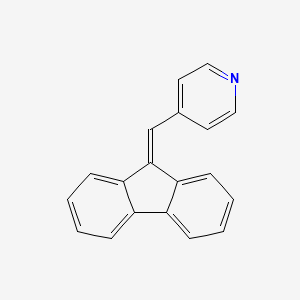
4-chlorophenyl 10H-phenothiazine-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has unique properties due to the presence of the 4-chlorophenyl group and the carboxylate functional group attached to the phenothiazine core.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-Chlorphenyl-10H-Phenothiazin-10-carboxylat beinhaltet typischerweise die Carboxylierung von 10-Phenyl-10H-Phenothiazin. Ein gängiges Verfahren ist die ortsspezifische Carboxylierung unter Verwendung einer Laserdesorptions-/Ionisationstechnik. Diese Methode erzeugt Radikal-Kationen aus dem carboxylierten Phenothiazin, die dann mit Chlorionen aus Natriumchlorid durch kovalente Bindungsähnliche Wechselwirkungen mit den Stickstoff- und Schwefelatomen in der heterocyclischen Struktur reagieren .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Carboxylierungsverfahren umfassen. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass die Reaktionsbedingungen kontrolliert werden, um die Integrität des Phenothiazin-Kerns und der daran gebundenen funktionellen Gruppen zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlorphenyl-10H-Phenothiazin-10-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den Reaktionsbedingungen und den verwendeten Oxidationsmitteln.
Reduktion: Reduktionsreaktionen können den Phenothiazin-Kern modifizieren, was zur Bildung von reduzierten Derivaten führt.
Substitution: Elektrophile Substitutionsreaktionen können am Phenothiazin-Kern auftreten, insbesondere an den Stickstoff- und Schwefelatomen sowie an der 4-Chlorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
4-Chlorphenyl-10H-Phenothiazin-10-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in biochemischen Studien nützlich macht.
Medizin: Phenothiazin-Derivate sind bekannt für ihre pharmakologischen Eigenschaften, darunter antipsychotische und antiemetische Wirkungen. Diese Verbindung könnte potenzielle therapeutische Anwendungen haben.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlorphenyl-10H-Phenothiazin-10-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielen in biologischen Systemen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Die Anwesenheit der 4-Chlorphenylgruppe erhöht ihre Bindungsaffinität und Spezifität, während die Carboxylatgruppe Wechselwirkungen mit bestimmten molekularen Wegen erleichtern kann .
Wirkmechanismus
The mechanism of action of 4-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity, while the carboxylate group may facilitate interactions with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
10-Phenyl-10H-Phenothiazin: Ein Vorläufer der Verbindung, dem die 4-Chlorphenyl- und Carboxylatgruppen fehlen.
10-(4-Biphenylyl)phenothiazin: Ähnliche Struktur, jedoch mit einer Biphenylgruppe anstelle der 4-Chlorphenylgruppe.
2-Chlorphenothiazin: Ähnliche Kernstruktur, jedoch mit einem Chloratom an einer anderen Position.
Einzigartigkeit
4-Chlorphenyl-10H-Phenothiazin-10-carboxylat ist aufgrund der Kombination der 4-Chlorphenylgruppe und der Carboxylat-Funktion einzigartig.
Eigenschaften
Molekularformel |
C19H12ClNO2S |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H12ClNO2S/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H |
InChI-Schlüssel |
OTLLKYSWTVZPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


